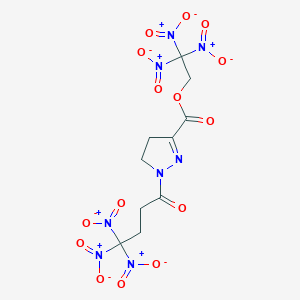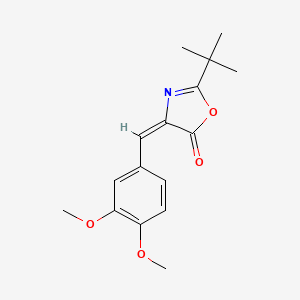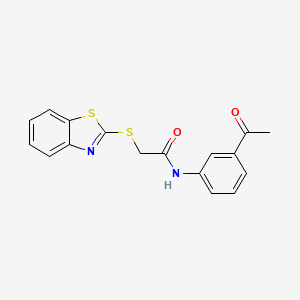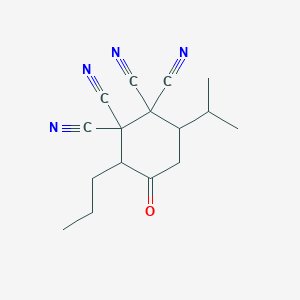
2,2,2-trinitroethyl 1-(4,4,4-trinitrobutanoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trinitroethyl 1-(4,4,4-trinitrobutanoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is a highly energetic compound known for its potential applications in the field of high-energy materials. This compound is characterized by its multiple nitro groups, which contribute to its high oxygen balance and energetic properties.
Méthodes De Préparation
The synthesis of 2,2,2-trinitroethyl 1-(4,4,4-trinitrobutanoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the nucleophilic Michael addition of nitroform (trinitromethane) to electron-deficient α,β-unsaturated starting materials. This reaction is followed by further modifications to introduce the pyrazole and carboxylate groups. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product .
Industrial production methods for such compounds may involve large-scale reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
2,2,2-Trinitroethyl 1-(4,4,4-trinitrobutanoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2,2-Trinitroethyl 1-(4,4,4-trinitrobutanoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other high-energy materials and explosives.
Biology: Investigated for its potential effects on biological systems, although its high reactivity may limit its use in biological applications.
Medicine: Limited applications due to its high energetic nature, but derivatives may be explored for pharmaceutical purposes.
Industry: Utilized in the development of propellants, explosives, and other energetic formulations
Mécanisme D'action
The mechanism of action of 2,2,2-trinitroethyl 1-(4,4,4-trinitrobutanoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate involves the release of a significant amount of energy upon decomposition. The multiple nitro groups contribute to a high oxygen balance, leading to rapid oxidation and energy release. The molecular targets and pathways involved are primarily related to its energetic properties and reactivity with other compounds .
Comparaison Avec Des Composés Similaires
Similar compounds include other polynitroalkanes and nitroform derivatives, such as:
Trinitromethane (Nitroform): A key building block for many high-energy materials.
2,2,2-Trinitroethanol: Another energetic compound with similar applications.
4,4,4-Trinitrobutanamide: A related compound with comparable energetic properties.
Propriétés
Formule moléculaire |
C10H10N8O15 |
|---|---|
Poids moléculaire |
482.23 g/mol |
Nom IUPAC |
2,2,2-trinitroethyl 2-(4,4,4-trinitrobutanoyl)-3,4-dihydropyrazole-5-carboxylate |
InChI |
InChI=1S/C10H10N8O15/c19-7(1-3-9(13(21)22,14(23)24)15(25)26)12-4-2-6(11-12)8(20)33-5-10(16(27)28,17(29)30)18(31)32/h1-5H2 |
Clé InChI |
AGEBEIGNQILWFI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(N=C1C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C(=O)CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)

![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)

![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)

![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)

![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)
![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)

